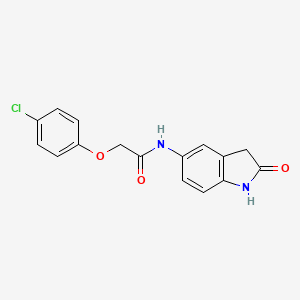

2-(4-chlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-chlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenoxy group and an oxoindolinyl group attached to an acetamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide typically involves the following steps:

Formation of the Chlorophenoxy Intermediate: The starting material, 4-chlorophenol, is reacted with an appropriate acylating agent to form the 4-chlorophenoxy intermediate.

Formation of the Oxoindolinyl Intermediate: The indole derivative is oxidized to form the 2-oxoindolinyl intermediate.

Coupling Reaction: The chlorophenoxy intermediate is then coupled with the oxoindolinyl intermediate under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation of its potential as a therapeutic agent.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-chlorophenoxy)-N-(2-oxoindolin-3-yl)acetamide

- 2-(4-bromophenoxy)-N-(2-oxoindolin-5-yl)acetamide

- 2-(4-chlorophenoxy)-N-(2-oxoindolin-5-yl)propionamide

Uniqueness

2-(4-chlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide is unique due to the specific positioning of the chlorophenoxy and oxoindolinyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

2-(4-chlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 4-chlorophenol with acetic anhydride and an indole derivative. The resulting compound is characterized by its unique structural features, which contribute to its biological activity. The chlorophenoxy group enhances lipophilicity, while the indolinone moiety is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds demonstrate activity against various bacterial strains, comparable to standard antibiotics such as ciprofloxacin and fluconazole. For instance, a study demonstrated that certain derivatives displayed minimum inhibitory concentrations (MICs) that were effective against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated using the MTT assay on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. Notably, it was found to be less active than established chemotherapeutics like 5-fluorouracil but still exhibited significant cytotoxicity against prostate and breast cancer cell lines .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.

- Anticancer Mechanism : It induces apoptosis through the activation of caspases and modulation of key signaling pathways such as MAPK and NF-kB, leading to cell cycle arrest in cancer cells .

Study on Osteoclastogenesis

A significant study highlighted the compound's role as an inhibitor of osteoclastogenesis. The findings revealed that it effectively suppressed the formation of mature osteoclasts in vitro by altering mRNA expression levels of osteoclast-specific markers. In vivo experiments demonstrated its efficacy in preventing ovariectomy-induced bone loss in mice, suggesting potential therapeutic applications for osteolytic disorders .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Research indicated that it significantly inhibited nitric oxide production in LPS-stimulated macrophages, thereby reducing inflammation markers such as COX-2 and iNOS .

Data Tables

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3/c17-11-1-4-13(5-2-11)22-9-16(21)18-12-3-6-14-10(7-12)8-15(20)19-14/h1-7H,8-9H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEJJWHKOFBUFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.